molecular formula C10H17IN2O B2590035 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole CAS No. 1856047-78-3

5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole

Cat. No.: B2590035
CAS No.: 1856047-78-3
M. Wt: 308.163
InChI Key: FIHUVTPOMXZABR-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a sec-butoxymethyl group at the 5-position, an ethyl group at the 1-position, and an iodine atom at the 4-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available precursors One common route involves the alkylation of a pyrazole derivative with sec-butyl bromide to introduce the sec-butoxymethyl group This is followed by iodination at the 4-position using iodine or an iodine-containing reagent under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups present in the molecule.

    Substitution: The iodine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones, depending on the specific conditions and reagents used.

    Reduction: The major product would be the deiodinated pyrazole derivative.

    Substitution: Products would include the corresponding substituted pyrazole derivatives, such as azido or thiol-substituted compounds.

Scientific Research Applications

5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Similar Compounds

    5-(sec-butoxymethyl)-1-ethyl-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.

    5-(sec-butoxymethyl)-1-ethyl-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.

    5-(sec-butoxymethyl)-1-ethyl-4-fluoro-1H-pyrazole: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole makes it unique compared to its chloro, bromo, and fluoro analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions with other molecules. This can result in different biological activities and chemical behaviors, making the iodine-containing compound a valuable tool in research and development.

Properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-ethyl-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-4-8(3)14-7-10-9(11)6-12-13(10)5-2/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHUVTPOMXZABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1CC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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